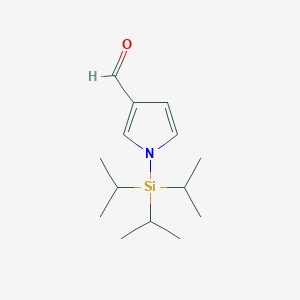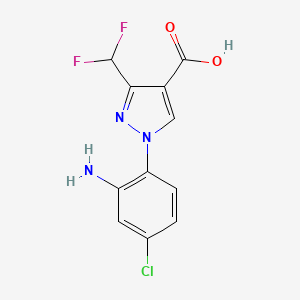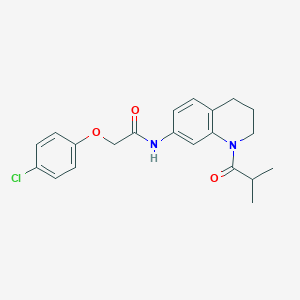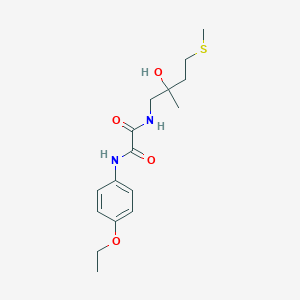
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 944467-90-7 . It has a molecular weight of 177.59 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4°C .Scientific Research Applications
Antibacterial Activity
5-(Aminomethyl)furan-3-carboxylic acid hydrochloride and related furan derivatives exhibit potent antibacterial properties. For instance, some furan compounds isolated from endophytic fungi in Cephalotaxus fortunei demonstrated significant antibacterial activity against Staphylococcus aureus, highlighting their potential in combating bacterial infections (Ma et al., 2016).
Novel Synthetic Receptor
A cyclic trimer based on 5-(aminomethyl)-2-furancarboxylic acid has been developed as an effective receptor for carboxylate binding. This demonstrates the potential of this compound in molecular recognition and binding applications (Chakraborty et al., 2002).
Biosynthesis from Biomass
Studies have shown efficient biosynthesis of furan-based carboxylic acids, including derivatives of 5-(Aminomethyl)furan-3-carboxylic acid, from biomass-derived furans. This emphasizes the potential of these compounds in sustainable chemistry and bioresource technology (Wang et al., 2020).
Production of Polymers and Functional Materials
Furan derivatives, including 5-(Aminomethyl)furan-3-carboxylic acid, have been identified as key intermediates in the production of polymers and functional materials from biomass resources. Their synthesis and application in creating sustainable materials present an important area of research (Chernyshev et al., 2017).
Bio-Based Building Blocks in Pharmaceuticals
Furan carboxylic acids, including 5-(Aminomethyl)furan-3-carboxylic acid, are being explored as biobased building blocks in the pharmaceutical and polymer industries. Their production through enzyme-catalyzed processes highlights their potential in green chemistry and industrial applications (Jia et al., 2019).
Intramolecular Cyclization and Synthesis
Research has demonstrated the potential of 5-(Aminomethyl)furan-3-carboxylic acid in intramolecular cyclization reactions, contributing to the synthesis of novel compounds with potential pharmacological applications (Remizov et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a relatively new entity in the field of biochemical research .
Mode of Action
It’s known that the compound can be synthesized from 5-hydroxymethylfurfural (hmf) and ammonium formate through a chemobiocatalytic tandem process . The specific interactions with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound can be derived from 5-hydroxymethylfurfural (HMF), a key intermediate in biomass conversion
Result of Action
It’s known that the compound can be synthesized with a high yield of 81% , but the specific molecular and cellular effects resulting from its action require further investigation.
Properties
IUPAC Name |
5-(aminomethyl)furan-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTGUJUIUBHPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)


